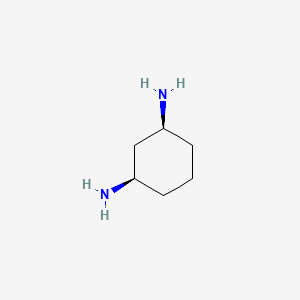

cis-1,3-Cyclohexanediamine

Beschreibung

Significance of Cyclohexanediamine (B8721093) Isomers in Contemporary Chemical Synthesis and Materials Science

The significance of cyclohexanediamine isomers is underscored by their extensive use as precursors and intermediates in the synthesis of a wide range of valuable molecules. They are integral to the development of pharmaceuticals, agrochemicals, and high-performance polymers. solubilityofthings.comdatainsightsmarket.com For instance, derivatives of cyclohexanediamine are crucial in the formation of certain polyamides and as curing agents for epoxy resins, enhancing the mechanical and thermal properties of these materials. solubilityofthings.comontosight.ai

In the pharmaceutical sector, these isomers are key components in the synthesis of complex molecules, including some anticancer agents. Their ability to act as ligands in coordination chemistry is also a significant area of application. solubilityofthings.com The specific stereochemistry of each isomer plays a critical role in determining the efficacy and selectivity of the final product, a principle of paramount importance in asymmetric synthesis. rsc.org

Stereochemical Distinctiveness of cis-1,3-Cyclohexanediamine within the Diaminocyclohexane Family

Within the broader family of diaminocyclohexanes, the cis-1,3-isomer possesses a unique stereochemical arrangement that sets it apart. Unlike the 1,2- and 1,4-isomers, the amine groups in this compound are positioned on the same side of the cyclohexane (B81311) ring at a 1,3-relationship. This specific orientation influences its conformational preferences and reactivity. solubilityofthings.com

The cis-1,3-isomer is a meso compound, meaning it is achiral despite having chiral centers. This is due to an internal plane of symmetry. This achirality contrasts with the chirality of the trans-1,2- and trans-1,4-isomers, which exist as pairs of enantiomers. The stereochemical nature of this compound dictates its interaction with other molecules, a key factor in its role as a ligand and a building block in synthesis. biosynth.com For example, it can form stable chelate rings with metal ions, a property leveraged in coordination chemistry and catalysis. oup.com

The table below provides a comparative overview of the basic properties of different cyclohexanediamine isomers.

| Property | cis-1,2-Cyclohexanediamine | trans-1,2-Cyclohexanediamine | This compound | trans-1,3-Cyclohexanediamine (B8005105) | cis-1,4-Cyclohexanediamine | trans-1,4-Cyclohexanediamine |

| CAS Number | [1436-59-5] | 694-83-7 wikipedia.org | [26772-34-9] | 26883-70-5 | 15827-56-2 | 2615-25-0 |

| Molecular Formula | C6H14N2 cymitquimica.com | C6H14N2 wikipedia.org | C6H14N2 biosynth.com | C6H14N2 | C6H14N2 ontosight.ai | C6H14N2 |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol wikipedia.org | 114.19 g/mol biosynth.com | 114.19 g/mol | 114.19 g/mol ontosight.ai | 114.19 g/mol |

| Chirality | Meso (achiral) | Chiral | Meso (achiral) | Chiral | Meso (achiral) | Chiral |

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, with significant efforts directed towards its synthesis, derivatization, and application in novel contexts. One major research thrust involves the development of more efficient and selective synthetic routes. mdpi.com For instance, studies have explored the catalytic hydrogenation of m-phenylenediamine (B132917) and the reductive amination of 1,3-cyclohexanedione (B196179) to produce 1,3-cyclohexanediamine (B1580663), with a focus on controlling the cis/trans isomer ratio. mdpi.com

Another prominent area of investigation is its use in coordination chemistry. Researchers are exploring the formation of metal complexes with this compound as a ligand, with potential applications in catalysis and materials science. oup.comacs.org The unique bite angle and conformational flexibility of the cis-1,3-diamine ligand can lead to novel complex geometries and reactivities.

Furthermore, the application of this compound as a building block for pharmaceuticals and specialty chemicals continues to be an active field of research. datainsightsmarket.com Its distinct stereochemistry is being exploited to create molecules with specific three-dimensional structures, which is crucial for biological activity. The development of sustainable synthesis methods and the production of high-purity grades of this compound are also key trends driving the market for this versatile compound. datainsightsmarket.com

The table below summarizes some of the recent research findings related to the synthesis of 1,3-cyclohexanediamine.

| Starting Material | Catalyst/Reagents | Key Findings | Reference |

| m-phenylenediamine | Ru/g-C3N4 | Achieved a 73% yield of 1,3-CHDA at 130 °C and 5 MPa H2. mdpi.com | mdpi.com |

| Resorcinol (RES) | Raney Ni, NH3, H2 | A one-pot reductive amination process was developed. mdpi.com | mdpi.com |

| 1,3-Cyclohexanedione (1,3-CHD) | Raney Ni, NH3 | Reductive amination yielded 1,3-CHDA, with the cis/trans ratio influenced by reaction conditions. mdpi.com | mdpi.com |

| 1,3-Cyclohexanedione (1,3-CHD) | Hydroxylamine (B1172632) hydrochloride, then Raney Ni/Methanol (B129727) | An oximation-hydrogenation pathway was explored for the synthesis of 1,3-CHDA. mdpi.com | mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S)-cyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26772-34-9 | |

| Record name | 1,3-Diaminocyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026772349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINOCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4DG5UT66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control in Cis 1,3 Cyclohexanediamine Production

Catalytic Hydrogenation Routes to cis-1,3-Cyclohexanediamine

Catalytic hydrogenation represents a direct approach to producing 1,3-CHDA, typically starting from m-Phenylenediamine (B132917).

The direct hydrogenation of the benzene (B151609) ring in m-Phenylenediamine (MPDA) is a potential pathway to synthesize 1,3-CHDA. mdpi.com However, this route presents challenges due to competing side reactions and the difficulty of controlling selectivity. mdpi.comdtu.dk The electronic effects and steric hindrance between the two amino groups on the benzene ring can complicate the reaction, leading to lower yields compared to the hydrogenation of simpler molecules like aniline. mdpi.com

The choice of catalyst is critical in the hydrogenation of MPDA, with Ruthenium (Ru) based systems being prominently investigated. mdpi.comdtu.dkgoogle.com The catalyst support and the presence of promoters significantly influence both the conversion rate and the selectivity towards 1,3-CHDA.

Ruthenium on Carbon Supports: Ruthenium supported on graphitic carbon nitride (Ru/g-C₃N₄) has been studied for the hydrogenation of various aromatic diamines. mdpi.comdtu.dk While effective for other isomers, the hydrogenation of MPDA over this catalyst showed lower activity and more severe side reactions, including deamination. dtu.dk Similarly, Ruthenium on activated carbon (Ru/AC) has been used, often in conjunction with promoters. researchgate.net

Supported Noble Metal Catalysts: Patents describe methods using catalysts where the active component is a noble metal, preferably Ruthenium, supported on materials like activated carbon, Al₂O₃, or SiO₂. google.com These systems can achieve high activity and selectivity under specific conditions. google.com

The catalyst system directly impacts the final ratio of cis to trans isomers, although achieving high cis selectivity in this direct hydrogenation route remains a significant challenge.

| Catalyst System | Support | Key Findings/Observations | Reference |

|---|---|---|---|

| Ru | g-C₃N₄ | Showed lower activity and more severe side reactions (e.g., deamination) for MPDA compared to other phenylenediamine isomers. | dtu.dk |

| Ru | Activated Carbon (AC), Al₂O₃, SiO₂ | Can achieve high activity and selectivity under optimized conditions, often used in slurry bed reactors. | google.com |

| Ru | g-C₃N₄ | A 73% yield of 1,3-CHDA was achieved at 130 °C and 5 MPa H₂ after 24 hours. | mdpi.com |

To maximize the yield of 1,3-CHDA and influence the isomer ratio, reaction conditions must be carefully optimized. Key parameters include temperature, hydrogen pressure, and the choice of solvent.

Temperature and Pressure: The hydrogenation of MPDA is typically conducted at elevated temperatures and pressures. Reaction temperatures are often in the range of 120-220°C with hydrogen pressures from 1.0 to 20.0 MPa. google.com Higher pressures are generally necessary to facilitate the aromatic ring reduction.

Solvents: The choice of solvent plays a significant role. Moderately polar solvents such as isopropanol (B130326) and tetrahydrofuran (B95107) are commonly used. google.com The solvent can affect the solubility of the reactants and the catalyst's interaction with the substrate.

Additives and Promoters: The addition of promoters can suppress the formation of by-products and enhance catalytic activity. researchgate.net For instance, the use of sodium nitrite (B80452) (NaNO₂) and a controlled amount of water in the reaction medium has been shown to be effective in similar hydrogenation processes. google.comresearchgate.net

| Parameter | Typical Range/Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 120–220 °C | Affects reaction rate and selectivity; higher temperatures may increase side reactions. | google.com |

| Pressure | 1.0–20.0 MPa H₂ | High pressure is required to drive the hydrogenation of the aromatic ring. | google.com |

| Solvent | Isopropanol, Tetrahydrofuran (THF) | Influences reactant solubility and catalyst performance. | google.com |

| Additives | NaNO₂, Water, Liquid Ammonia (B1221849) | Can act as promoters to increase catalyst activity and selectivity. | google.comresearchgate.net |

The direct reductive amination of 1,3-CHD involves a one-pot reaction where the dione (B5365651) is condensed with ammonia to form imine intermediates, which are then hydrogenated in situ to the final diamine product. mdpi.com

The choice of solvent is critical in this pathway. Highly polar solvents like water and alcohols result in low yields (<15%) of 1,3-CHDA, as they can stabilize enamine intermediates that lead to by-products. mdpi.com In contrast, non-polar solvents can lead to the formation of secondary and tertiary amines. Moderately polar solvents, such as 1,4-dioxane, provide the best results due to a balance of polarity and ammonia solubility. mdpi.com Under optimized conditions using Raney Ni as a catalyst in 1,4-dioxane, a 1,3-CHDA yield of 53.1% was achieved, though with a strong preference for the trans isomer (cis:trans ratio of 17:83). mdpi.com

| Solvent | 1,3-CHDA Yield | Key By-products | Reference |

|---|---|---|---|

| Water, Alcohols (Highly Polar) | < 15% | Enamine intermediates and their hydrogenation products | mdpi.com |

| Toluene (B28343), Cyclohexane (B81311) (Non-polar) | Faster reaction, but significant | Secondary and tertiary amines | mdpi.com |

| 1,4-Dioxane (Moderately Polar) | 53.1% (Optimized) | Deamination by-products | mdpi.com |

To improve upon the yields of the direct amination route, a two-step oximation-hydrogenation sequence can be employed. This method involves first converting 1,3-CHD to its corresponding oxime intermediate, 1,3-Cyclohexanedione (B196179) dioxime (1,3-CHDO), followed by the hydrogenation of this intermediate to 1,3-CHDA. mdpi.com

The oximation step, reacting 1,3-CHD with hydroxylamine (B1172632) hydrochloride, can be highly efficient, achieving yields of up to 97.5% for the 1,3-CHDO intermediate under optimized, near-neutral conditions. mdpi.com The subsequent hydrogenation of the isolated 1,3-CHDO over a Raney Ni catalyst in methanol (B129727) provides the final 1,3-CHDA product. This sequence has been shown to produce a significantly higher yield of 90% compared to the direct ammonia pathway. mdpi.com Furthermore, this method offers a more favorable isomer distribution, with a cis:trans ratio of 41:59, showing a notable increase in the desired cis product. mdpi.com

| Pathway | Key Reagents | Catalyst | Max. Yield of 1,3-CHDA | cis:trans Isomer Ratio | Reference |

|---|---|---|---|---|---|

| Direct Reductive Amination | 1,3-CHD, NH₃, H₂ | Raney Ni | 53.1% | 17:83 | mdpi.com |

| Oximation-Hydrogenation | 1) 1,3-CHD, NH₂OH·HCl 2) H₂ | Raney Ni | 90.0% | 41:59 | mdpi.com |

Reductive Amination of 1,3-Cyclohexanedione Precursors

Oximation-Hydrogenation Sequences for Enhanced Yields

Formation of 1,3-Cyclohexandione Dioxime (1,3-CHDO) Intermediate

A key intermediate in the synthesis of 1,3-cyclohexanediamine (B1580663) is 1,3-cyclohexanedione dioxime (1,3-CHDO). This intermediate is typically formed through the oximation of 1,3-cyclohexanedione (1,3-CHD). mdpi.com The reaction involves treating 1,3-cyclohexanedione with an excess of a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. The base is necessary to neutralize the acid released during the reaction and to free the hydroxylamine to react with the ketone. mdpi.com

The choice of solvent and base can influence the reaction's efficiency. For instance, triethylamine (B128534) (TEA) can be used as the base. The reaction is reversible, thus an excess of hydroxylamine hydrochloride is employed to drive the reaction towards the formation of the dioxime. mdpi.com

A systematic study on the synthesis of 1,3-cyclohexanediamine designed a pathway starting from resorcinol. Resorcinol is first hydrogenated to produce 1,3-cyclohexanedione. The resulting reaction mixture containing 1,3-CHD can then be directly used for the subsequent oximation step without extensive purification, which is a cost-effective strategy for industrial applications. mdpi.com

Catalytic Hydrogenation of 1,3-CHDO to this compound

The subsequent step is the catalytic hydrogenation of the 1,3-cyclohexanedione dioxime (1,3-CHDO) intermediate to yield 1,3-cyclohexanediamine (1,3-CHDA). Non-noble metal catalysts, such as Raney Ni, have been shown to be effective for this transformation. mdpi.com The hydrogenation process reduces the oxime groups to primary amine groups.

The reaction conditions, including temperature, pressure, and solvent, play a crucial role in the yield and stereoselectivity of the product. Research has shown that the hydrogenation of 1,3-CHDO over Raney Ni can achieve a high yield of 1,3-CHDA. For example, a 90% yield was obtained with a cis-to-trans isomer ratio of 41:59. mdpi.com The reaction temperature is a significant factor; at room temperature, the yield is considerably lower, while an increase to 50°C can lead to complete conversion of the starting material. mdpi.com The choice of solvent also impacts the reaction, with methanol being a suitable option. mdpi.com

Below is a data table summarizing the effect of catalyst dosage on the yield of 1,3-cyclohexanediamine from the hydrogenation of 1,3-CHDO in methanol at 1.0 MPa H₂ and 50°C for 4 hours. mdpi.com

| Catalyst Dosage (g) | 1,3-CHDA Yield (%) |

| 0.06 | 60.0 |

| 0.1 | 75.3 |

| 0.3 | 87.4 |

Enantioselective Approaches to Optically Pure this compound

The production of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals and chiral catalysts. This can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common method to separate enantiomers from a racemic mixture. This technique typically involves the use of a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by methods such as fractional crystallization.

A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. For instance, tartaric acid is a commercially available and inexpensive resolving agent that has been successfully used to resolve racemic mixtures of diaminocyclohexanes. The process involves dissolving the racemic diamine and the chiral tartaric acid in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing one to crystallize out of the solution while the other remains dissolved. The separated diastereomeric salt can then be treated with a base to liberate the enantiomerically pure amine.

While specific studies on the resolution of this compound are not extensively detailed in the provided search results, the principle of using chiral resolving agents like tartaric acid is a standard and applicable technique for this purpose.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter during the synthesis. For the synthesis of chiral diamines, several asymmetric catalytic strategies have been developed, although a specific method for this compound is not explicitly detailed in the provided search results.

One potential approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition metal catalyst. Chiral rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been widely used for the asymmetric hydrogenation of various unsaturated compounds to produce chiral amines with high enantioselectivity. acs.org

Another strategy involves the asymmetric arylation of cyclic N-sulfonyl imines. A rhodium/sulfur-olefin complex has been shown to catalyze the asymmetric 1,2-addition of arylboronic acids to six-membered cyclic imines, providing access to highly optically active sulfamides which can be further converted to chiral 1,3-diamines. acs.org

While these methods demonstrate the potential for asymmetric synthesis of chiral 1,3-diamines, the development of a specific and efficient catalytic system for the direct asymmetric synthesis of this compound remains an area for further research.

Novel Synthetic Strategies for this compound

The development of novel and efficient synthetic methods is a continuous effort in organic chemistry. For a molecule like this compound, new strategies could offer advantages in terms of step economy, yield, and stereocontrol.

Multi-component Cyclization Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all the starting materials. mdpi.com These reactions are highly atom-economical and can rapidly generate molecular diversity.

The synthesis of substituted cyclohexanes can be achieved through various multi-component strategies. For example, a pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones starting from trans-(R,R)-diaminocyclohexane. mdpi.com Although this example starts with a diaminocyclohexane, it illustrates the potential of MCRs in constructing complex molecules with a cyclohexane backbone.

While a specific multi-component reaction for the direct synthesis of this compound from simple acyclic precursors is not detailed in the provided search results, the general principles of MCRs suggest that such a route could be envisioned. A hypothetical MCR could involve the cyclization of appropriately functionalized starting materials to construct the cyclohexane ring and introduce the two amine functionalities with the desired cis stereochemistry in a single step. The development of such a novel synthetic route would be a significant advancement in the synthesis of this important diamine.

Functionalization of Cyclic Precursors for cis-1,3-Diaminocyclohexanes

The production of 1,3-diaminocyclohexanes often commences with readily available cyclic precursors. A common strategy involves the modification of 1,3-cyclohexanedione or its derivatives. The stereochemical outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

One prevalent method is the reductive amination of 1,3-cyclohexanedione. This process typically involves the reaction of the dione with an aminating agent, such as ammonia, followed by catalytic hydrogenation. However, this approach often results in a mixture of cis and trans isomers. For instance, the hydrogenation of 1,3-cyclohexanedione dioxime over a Raney Nickel catalyst has been reported to yield a mixture of isomers with a cis to trans ratio of approximately 41:59. This lack of high stereoselectivity necessitates subsequent purification steps to isolate the cis-isomer.

Another synthetic route involves the catalytic hydrogenation of m-phenylenediamine. This method also typically produces a mixture of cis and trans isomers, with the ratio being influenced by the catalyst and reaction parameters such as temperature and pressure. Achieving a high yield of the cis-isomer directly from these functionalization reactions remains a significant challenge in synthetic chemistry.

The table below summarizes the typical stereochemical outcomes of common synthetic routes starting from cyclic precursors.

| Precursor | Reagents and Conditions | Product | Isomer Ratio (cis:trans) |

| 1,3-Cyclohexanedione Dioxime | H₂, Raney Ni | 1,3-Cyclohexanediamine | ~41:59 |

| m-Phenylenediamine | H₂, Catalyst (e.g., Ru, Rh) | 1,3-Cyclohexanediamine | Mixture of isomers |

Purification and Isolation Techniques for this compound

Due to the frequent co-production of the trans-isomer, effective purification techniques are paramount to obtaining high-purity this compound. These methods primarily exploit the differences in the physical properties of the stereoisomers, particularly their salts.

Salt Formation and Recrystallization for Isomer Separation

A widely employed and effective method for separating cis- and trans-1,3-cyclohexanediamine (B8005105) is through the formation of their dihydrochloride (B599025) salts. This technique leverages the differential solubility of the isomeric salts in various solvents. The general procedure involves dissolving the mixture of isomers in a suitable solvent and treating it with hydrochloric acid to precipitate the dihydrochloride salts.

For instance, in the case of the closely related 1,2-diaminocyclohexane, the trans-isomer of the dihydrochloride salt is significantly less soluble in methanol than the cis-isomer. This difference allows for the selective precipitation of the trans-dihydrochloride, leaving the cis-isomer enriched in the solution. A similar principle can be applied to the 1,3-isomers. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, concentration), it is possible to achieve a fractional crystallization that separates the two isomers.

After the initial precipitation, the enriched salt of the desired isomer can be further purified through recrystallization. This process involves dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. The choice of solvent is critical; for instance, the purification of 1,3-cyclohexanediamine hydrochloride has been achieved by recrystallization after precipitation with acetone. The efficiency of the separation is highly dependent on the solubility difference between the cis and trans salts in the chosen solvent.

The following table outlines the principle of isomer separation via salt formation.

| Isomer Mixture | Reagent | Salt Formed | Separation Principle |

| cis- and trans-1,3-Cyclohexanediamine | Hydrochloric Acid | cis- and trans-1,3-Cyclohexanediamine Dihydrochloride | Differential solubility in a selected solvent |

Chromatographic Methods for Stereoisomer Enrichment

While classical crystallization techniques are effective, chromatographic methods offer an alternative and often more precise approach for the separation and enrichment of stereoisomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized for the analytical and preparative separation of cis- and trans-1,3-cyclohexanediamine.

For analytical purposes, gas chromatography is a powerful tool to determine the ratio of cis to trans isomers in a mixture. The separation is based on the differential interaction of the isomers with the stationary phase of the GC column. While specific methods for 1,3-cyclohexanediamine are not extensively detailed in readily available literature, the analysis of diaminocyclohexane isomers has been successfully performed using vapor phase chromatography (VPC).

Preparative HPLC can be employed for the physical separation and isolation of the cis-isomer on a larger scale. This technique utilizes a high-pressure pump to pass the mixture through a column packed with a solid adsorbent material (stationary phase). The choice of the stationary phase and the mobile phase (solvent) is crucial for achieving effective separation. For the separation of stereoisomers, chiral stationary phases (CSPs) can be particularly effective, although they are often more expensive. Normal-phase or reversed-phase chromatography with appropriate solvent systems can also be optimized to separate the less polar trans-isomer from the more polar cis-isomer. However, specific, detailed preparative HPLC methods for the enrichment of this compound are not widely published, indicating that this may be a more specialized or proprietary technique.

The table below summarizes the applicability of chromatographic methods for isomer separation.

| Chromatographic Method | Application | Principle | Key Parameters |

| Gas Chromatography (GC) | Analytical | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Column type, stationary phase, temperature program. |

| High-Performance Liquid Chromatography (HPLC) | Analytical & Preparative | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Column type (e.g., chiral, normal-phase), mobile phase composition, flow rate, detector. |

Coordination Chemistry of Cis 1,3 Cyclohexanediamine As a Chiral Ligand

Chelation Behavior and Ligand Design Principles

The spatial arrangement of the amino groups in cis-1,3-cyclohexanediamine is central to its function as a ligand. Unlike its trans-isomer, the cis configuration allows both donor groups to bind to a single metal center, a process known as chelation.

This compound primarily functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation results in the formation of a stable six-membered ring that includes the metal atom. This coordination mode has been observed in complexes with various transition metals, including palladium(II) and platinum(II). oup.com For instance, in monoligand complexes such as [Pd(cis-1,3-dach)Cl₂] (where dach is diaminocyclohexane), the two cis amino groups chelate the palladium(II) ion to form a square planar geometry. oup.com

The free this compound ligand exists predominantly in a chair conformation where the two amino groups occupy equatorial positions (diequatorial), as this minimizes steric hindrance. spcmc.ac.inlibretexts.org However, for bidentate chelation to a single metal center to occur, the distance between the two nitrogen atoms must be suitable for the formation of a stable chelate ring.

Upon complexation, the ligand undergoes a conformational change. It is understood that the cyclohexane (B81311) ring flips, forcing the two amino groups into the less sterically favorable diaxial conformation. oup.comspcmc.ac.in This diaxial arrangement brings the nitrogen donor atoms into closer proximity, allowing them to effectively bind to the metal ion and form a stable six-membered chelate ring. oup.com This interconversion to the less stable conformer is a crucial aspect of its coordination behavior. oup.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural methods to confirm their composition and geometry.

Complexes of this compound have been prepared with several transition metals. The nature of the metal ion influences the structure and stability of the resulting coordination compound.

Platinum(II) Complexes : Platinum(II) readily forms square planar complexes with this compound. Six distinct complexes, including [PtX₂(cis-1,3-dac)] and [Pt(cis-1,3-dac)₂]Cl₂ (where X = Cl⁻ or Br⁻), have been synthesized and characterized. oup.com These compounds are prepared by reacting the ligand with a platinum(II) salt. oup.com

Nickel(II) Complexes : Nickel(II) complexes with this compound have also been studied. For example, the bis(diamine)nickel(II) complex, [Ni(cis-cyclohexane-1,3-diamine)₂]Cl₂, has been reported, and its crystal structure investigated to understand the steric properties of the coordinated metal ion. chemrevlett.com

Gold(III) and Copper(II) Complexes : While gold(III) and copper(II) complexes with various cyclohexanediamine (B8721093) isomers and their derivatives are known, specific studies focusing solely on the simple this compound ligand are less common in the surveyed literature. nih.govmdpi.comias.ac.in Often, modified versions of the ligand, such as Schiff bases or derivatives of the related cis,cis-1,3,5-triaminocyclohexane, are used to create more complex coordination environments for these metals. rsc.orgnih.gov For example, a cyclometalated Gold(III) complex incorporating a cyclohexyl-derived diamine has been structurally characterized, demonstrating a square planar geometry around the gold center. nih.gov

Table 1: Examples of this compound Metal Complexes

| Complex Formula | Metal Ion | Geometry | Reference(s) |

|---|---|---|---|

| [PtCl₂(cis-1,3-dac)] | Platinum(II) | Square Planar | oup.com |

| [Pt(cis-1,3-dac)₂]Cl₂ | Platinum(II) | Square Planar | oup.com |

| [PdCl₂(cis-1,3-dac)] | Palladium(II) | Square Planar | oup.com |

Commonly employed techniques include:

Infrared (IR) Spectroscopy : To observe changes in the N-H stretching frequencies upon coordination to the metal.

Elemental Analysis : To confirm the empirical formula of the synthesized complex.

Mass Spectrometry : To determine the molecular weight of the complex. rsc.org

Single-Crystal X-ray Diffraction : To provide definitive structural information, including the coordination geometry and the conformation of the chelate ring. nih.govrsc.org

NMR spectroscopy is a powerful tool for studying the structure of these complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand environment and can confirm that coordination has occurred. rsc.org

Upon coordination of this compound to a metal center like platinum(II) or palladium(II), the chemical shifts of the protons and carbons on the cyclohexane ring are altered compared to the free ligand. oup.com These shifts are indicative of the change in the electronic environment of the ligand upon binding to the metal. The analysis of these spectra helps in elucidating the square planar structure of the resulting complexes. oup.com Furthermore, advanced NMR techniques can provide insights into the dynamics and conformation of the chelate ring in solution. muni.cz

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | cis-1,3-dac, cis-1,3-dach |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| Platinum(II) | Pt(II) |

| Gold(III) | Au(III) |

| Palladium(II) | Pd(II) |

| [PtCl₂(cis-1,3-dac)] | Dichloro(cis-1,3-diaminocyclohexane)platinum(II) |

| [PtBr₂(cis-1,3-dac)] | Dibromo(cis-1,3-diaminocyclohexane)platinum(II) |

| [Pt(cis-1,3-dac)₂]Cl₂ | Bis(cis-1,3-diaminocyclohexane)platinum(II) chloride |

| [Ni(cis-cyclohexane-1,3-diamine)₂]Cl₂ | Bis(this compound)nickel(II) chloride |

Spectroscopic and Structural Elucidation of Coordination Compounds

Infrared (IR) Spectroscopy for Conformational Changes

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to investigate the conformational changes in ligands upon coordination to a metal center. By analyzing the vibrational frequencies of specific bonds, researchers can deduce how the geometry of the this compound ligand is affected by complexation.

When this compound binds to a metal ion, changes in the vibrational frequencies of its functional groups, particularly the amine (N-H) groups, are observed. The N-H stretching frequencies, typically found in the 3300-3500 cm⁻¹ region for a free amine, often shift to lower frequencies (a redshift) upon coordination. This shift is indicative of the donation of electron density from the nitrogen atom to the metal, which weakens the N-H bond. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

Furthermore, new vibrational modes corresponding to the metal-nitrogen (M-N) bond appear in the far-IR region of the spectrum, usually between 400 and 600 cm⁻¹. The position and number of these bands can offer clues about the coordination geometry and the nature of the metal ion.

Conformational changes within the cyclohexane ring and the chelate ring formed upon coordination also manifest in the IR spectrum. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to such structural alterations. Changes in the C-H bending and C-C stretching vibrations can be correlated with shifts in the conformational equilibrium of the cyclohexane ring (e.g., chair or boat conformations) and the puckering of the five-membered chelate ring. While specific IR data for conformational analysis of this compound complexes is not extensively detailed in the literature, the principles remain a fundamental approach for characterization.

Table 1: Representative Infrared Spectral Data for Amine Coordination This table illustrates typical shifts in vibrational frequencies observed when an amine ligand coordinates to a metal ion.

| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Typical Frequency (Metal Complex, cm⁻¹) | Interpretation of Change |

| N-H Stretch | 3300 - 3500 | 3100 - 3300 | Weakening of N-H bond upon coordination |

| M-N Stretch | N/A | 400 - 600 | Formation of a new metal-ligand bond |

X-ray Crystallography for Absolute Configuration and Geometry

The analysis of a single crystal of a metal complex by X-ray diffraction yields an electron density map from which the positions of all atoms can be determined. This allows for the precise measurement of:

Coordination Geometry: It confirms whether the metal center adopts a geometry such as octahedral, square planar, or tetrahedral.

Bond Lengths and Angles: The exact distances between the metal and the coordinating nitrogen atoms (M-N bonds) and the angles within the chelate ring (N-M-N) are established. These parameters are crucial for understanding the stability and reactivity of the complex.

Conformation of the Ligand: The crystallographic data reveals the specific chair or boat conformation of the cyclohexane backbone and the conformation of the resulting chelate ring.

Absolute Configuration: For chiral complexes, X-ray crystallography using anomalous dispersion can determine the absolute configuration at the stereogenic centers, assigning them as Λ (lambda) or Δ (delta) for octahedral complexes, for example.

Table 2: Illustrative Crystallographic Data for a [Ga(tachta)] Complex acs.org This table presents data for a complex of a related triamine ligand to demonstrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3 |

| a (Å) | 14.0762(1) |

| Z (molecules/unit cell) | 8 |

| Coordination Geometry | Pseudooctahedral |

| Metal-Ligand Coordination | Hexadentate |

Electrochemical Properties of this compound Metal Complexes

Electrochemistry, particularly techniques like cyclic voltammetry (CV), provides valuable information about the redox properties of metal complexes. By studying the oxidation and reduction potentials, researchers can understand how the electronic environment provided by the this compound ligand influences the stability of different oxidation states of the coordinated metal ion.

In a cyclic voltammetry experiment, the potential applied to a solution of the complex is swept linearly, and the resulting current is measured. The voltammogram reveals the potentials at which the metal center undergoes oxidation or reduction. The reversibility of these processes (whether the complex can be cycled between oxidation states without decomposition) can also be assessed.

The electronic properties of the this compound ligand, being a sigma-donating diamine, are expected to stabilize higher oxidation states of the metal center. This would typically result in less positive (or more negative) redox potentials compared to complexes with less electron-donating ligands. The chiral and steric nature of the ligand can also influence the redox behavior by affecting the accessibility of the metal center to the electrode surface and the stability of the geometries of the oxidized and reduced forms of the complex.

Specific electrochemical data for this compound complexes is sparse. However, studies on copper(I) complexes with a related cis-1,3,5-tri-iminocyclohexane ligand (L) demonstrate the utility of the technique. For example, the complex [Cu(L)Cl] shows an electrochemically reversible Cu(I)/Cu(II) redox couple at +0.51 V (vs. Ag/AgCl). A related complex, [Cu(L)NO₂], exhibits a quasi-reversible wave at +0.41 V, indicating that ancillary ligands also play a significant role in tuning the electrochemical properties.

Table 3: Electrochemical Data for Copper(I) Complexes with a Related Tri-imino Ligand

| Complex | Redox Couple | Potential (E½, V vs. Ag/AgCl) | Reversibility |

| [Cu(L)Cl] | Cu(I)/Cu(II) | +0.51 | Reversible |

| [Cu(L)NO₂] | Cu(I)/Cu(II) | +0.41 | Quasi-reversible |

Catalytic Applications of Cis 1,3 Cyclohexanediamine in Asymmetric Synthesis

Role of cis-1,3-Cyclohexanediamine as a Chiral Catalyst and Ligand

This compound (cis-1,3-CHDA) serves as a versatile and effective chiral building block in the field of asymmetric synthesis. myuchem.comnih.gov Its rigid cyclic structure and the cis-orientation of its two amino groups provide a well-defined stereochemical environment, making it a valuable scaffold for the design of chiral ligands and organocatalysts. nii.ac.jp These catalysts are instrumental in transferring chirality to prochiral substrates, enabling the creation of enantiomerically pure compounds. myuchem.com The diamine functionality allows for the formation of stable complexes with various metal centers, such as copper and manganese, which act as Lewis acids to activate substrates. nih.govacs.org Furthermore, the amine groups can be readily modified to fine-tune the steric and electronic properties of the resulting catalyst, influencing its activity and the enantioselectivity of the catalyzed reaction. nii.ac.jpnih.gov In organocatalysis, the primary and tertiary amine groups within derived catalysts can act cooperatively; the primary amine may form an enamine intermediate with a ketone, while the protonated tertiary amine functions as an acid to interact with and activate the electrophile. nii.ac.jp

Ligand Design and Optimization for Enantioselectivity

The enantioselectivity of catalysts derived from this compound is highly dependent on the specific design of the ligand. nih.gov By systematically modifying the substituents on the two amino groups, the steric and electronic environment of the catalytic center can be precisely controlled, which directly impacts the chiral induction in the transition state. nih.gov

A study involving the synthesis of thirteen distinct chiral 1,3-diamines derived from (-)-cis-2-benzamidocyclohexanecarboxylic acid demonstrated this principle effectively. nih.gov Researchers found that the enantioselectivity of the copper-catalyzed asymmetric Henry reaction could be controlled by altering the substituents on the diamine ligands. nih.gov This optimization is crucial for achieving high enantiomeric excess (ee) in the desired product. For example, in the reaction between benzaldehyde (B42025) and nitromethane, different diamine ligands led to varying levels of enantioselectivity, underscoring the importance of ligand tuning for specific transformations. nih.gov This ability to modify the ligand structure allows for the development of highly specialized catalysts tailored for optimal performance in a given asymmetric reaction. nii.ac.jpnih.gov

Catalytic Activity in Chiral Transformations

Catalysts derived from this compound have demonstrated significant activity and selectivity in a range of important chiral transformations.

The asymmetric Michael addition, a powerful method for carbon-carbon bond formation, has been successfully catalyzed by derivatives of cyclohexanediamine (B8721093). beilstein-journals.org A series of novel organocatalysts was developed by functionalizing the upper rim of a calix acs.orgarene scaffold with chiral cyclohexanediamine thiourea (B124793) moieties. beilstein-journals.org These catalysts were tested in the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins. beilstein-journals.org

Under optimized conditions, one such catalyst effectively promoted the reaction between acetylacetone (B45752) and various aromatic nitroalkenes. beilstein-journals.org The reactions proceeded smoothly at room temperature in a mixed solvent system of toluene (B28343) and water, affording the chiral nitro carbonyl products in high yields (90–99%) and with moderate to good enantioselectivities (46–94% ee). beilstein-journals.org The study highlighted that the hydrophobic calixarene (B151959) scaffold played a cooperative role with the catalytic center to achieve good reactivity and enantioselectivity. beilstein-journals.org

Table 1: Asymmetric Michael Addition of Acetylacetone to Nitroolefins Catalyzed by a Calix acs.orgarene-Thiourea-Cyclohexanediamine Derivative

| Entry | Nitroolefin | Yield (%) | ee (%) |

| 1 | trans-β-nitrostyrene | 99 | 94 |

| 2 | 4-Methyl-trans-β-nitrostyrene | 98 | 85 |

| 3 | 4-Methoxy-trans-β-nitrostyrene | 99 | 82 |

| 4 | 4-Chloro-trans-β-nitrostyrene | 95 | 92 |

| 5 | 2-Chloro-trans-β-nitrostyrene | 90 | 46 |

Data sourced from a study on upper rim-functionalized calix acs.orgarene-based chiral catalysts. beilstein-journals.org

The asymmetric Henry (nitroaldol) reaction is a fundamental C-C bond-forming reaction that produces valuable β-nitro alcohols. nih.govnih.gov Chiral 1,3-diamines derived from this compound have been successfully employed as ligands in copper-catalyzed versions of this reaction. nih.gov

In one study, a library of chiral 1,3-diamines was synthesized and applied as ligands for the Cu-catalyzed reaction between benzaldehyde and nitromethane. nih.gov The optimized reaction conditions, which included suppressing the spontaneous retro-Henry reaction by cooling to 0 °C, afforded a variety of β-nitroalcohols in excellent yields and high enantioselectivities. nih.gov This versatile reaction demonstrates the utility of these ligands for producing optically active nitroaldol products. nih.gov

Table 2: Cu-Catalyzed Asymmetric Henry Reaction Using a cis-1,3-Diamine Ligand

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 98 | 91 |

| 2 | 4-Methylbenzaldehyde | 95 | 89 |

| 3 | 4-Methoxybenzaldehyde | 96 | 88 |

| 4 | 4-Chlorobenzaldehyde | 97 | 90 |

| 5 | 2-Naphthaldehyde | 94 | 85 |

Results achieved under optimized conditions for the reaction between various aldehydes and nitromethane. nih.gov

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of ketones and imines to chiral alcohols and amines. acs.orgarkat-usa.org Simple chiral manganese-diamine complexes, including those derived from this compound, have been synthesized and evaluated as catalysts for the ATH of acetophenones. acs.org

These manganese complexes serve as stereoselective ATH catalysts, producing enantio-enriched secondary alcohols in good to quantitative yields. acs.org For instance, in the reduction of acetophenone, a catalyst featuring a cis-oriented diamine ligand (1-Cis) produced (R)-1-phenylethanol with approximately 40% yield and 74% ee after one hour at 60 °C. acs.org Mechanistic studies, including kinetic analysis, have been conducted to understand the catalytic cycle, which involves the formation of a Mn-hydride complex as a key intermediate. acs.org

Enantioselective conjugate addition is a broad class of reactions for forming C-C bonds, with the Michael addition being a prime example. nih.govbeilstein-journals.org The catalytic systems based on this compound discussed in the context of Asymmetric Michael Additions are directly applicable here. beilstein-journals.org The ability of these catalysts to control the stereochemical outcome of the 1,4-addition of nucleophiles to α,β-unsaturated compounds is a testament to their effectiveness. beilstein-journals.orgbeilstein-journals.org The design of the chiral ligand, derived from the this compound scaffold, is paramount in creating a chiral pocket that directs the approach of the nucleophile to one face of the Michael acceptor, thereby achieving high enantioselectivity. beilstein-journals.org

Enantioselective cis-Dihydroxylation of Olefins

A review of scientific literature does not indicate that this compound has been prominently utilized as a ligand in the enantioselective cis-dihydroxylation of olefins. This reaction is famously catalyzed by osmium tetroxide with chiral ligands, most notably those derived from cinchona alkaloids used in the Sharpless Asymmetric Dihydroxylation. wikipedia.org While various cyclohexanediamine isomers, particularly trans-1,2-diaminocyclohexane, have been extensively studied as chiral auxiliaries and ligands in a multitude of asymmetric transformations, the specific application of the cis-1,3-isomer in asymmetric dihydroxylation is not well-documented in available research. researchgate.netpacific.edu

Mechanistic Investigations of Asymmetric Catalysis

Mechanistic studies are crucial for understanding the role of this compound in catalysis, optimizing reaction conditions, and designing more efficient catalysts. Research has focused on how the spatial arrangement of the two amino groups influences the catalytic cycle and the stereochemical outcome of the reaction.

Elucidation of Catalytic Cycles and Intermediates

While the broader applications of this compound are still being explored, mechanistic insights can be drawn from studies on catalysts derived from 1,3-diamines in other reactions, such as the asymmetric Mannich reaction. nii.ac.jpacs.org In these organocatalytic transformations, a bifunctional activation mechanism is often proposed.

The catalytic cycle typically involves the following key steps:

Enamine Formation: The primary amine group of the diamine catalyst condenses with a ketone or aldehyde substrate to form a chiral enamine intermediate. This step is crucial as it activates the substrate and establishes the chiral environment. acs.org

Transition State Assembly: The second amino group (often a tertiary amine in derivatized catalysts) plays a critical role in the transition state. In its protonated form, it can act as a Brønsted acid, activating the electrophile (e.g., an imine in the Mannich reaction) through hydrogen bonding. This creates a rigid, well-defined transition state assembly where the enamine and the activated electrophile are brought into close proximity. nii.ac.jp

Stereoselective Bond Formation: The facial selectivity of the subsequent C-C bond formation is controlled by the chiral scaffold of the catalyst, which shields one face of the enamine, allowing the electrophile to attack from the less sterically hindered direction.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the final product and regenerate the diamine catalyst, allowing it to enter a new catalytic cycle.

This cooperative action between the two amine groups in a 1,3-relationship is fundamental to achieving high enantioselectivity. acs.org The following table presents results from an asymmetric Mannich reaction catalyzed by a 1,3-diamine derivative, illustrating the effectiveness of this catalytic approach. nii.ac.jp

| Entry | Electrophile (Imine) | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|

| 1 | N-Boc-phenylimine | 95 | 94 |

| 2 | N-Boc-(4-methoxyphenyl)imine | 98 | 95 |

| 3 | N-Boc-(4-nitrophenyl)imine | 96 | 99 |

| 4 | N-Boc-(2-thienyl)imine | 89 | 92 |

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of the cyclohexanediamine backbone is a critical determinant of catalytic efficiency and stereoselectivity. The relative orientation of the two amino groups (cis vs. trans) and their position on the cyclohexane (B81311) ring (1,2-, 1,3-, or 1,4-) profoundly impacts the ligand's conformational flexibility and its ability to form a well-defined chiral environment.

In the family of diaminocyclohexane ligands, the trans-1,2-isomer is the most extensively studied and successfully applied scaffold, largely due to its rigid C₂-symmetric structure upon chelation to a metal center. pacific.edu In contrast, cis-isomers, such as cis-1,2-diaminocyclohexane, are noted to be "strongly underrepresented" in the literature. researchgate.netpacific.edu

For this compound, the diaxial or diequatorial arrangement of the amino groups in the chair conformation leads to a different spatial relationship compared to 1,2- or 1,4-isomers. This geometry dictates:

Chelate Ring Size: When used as a ligand for a metal catalyst, it forms a six-membered chelate ring, which has a different bite angle and conformational properties than the five-membered ring formed by 1,2-diamines.

Transition State Geometry: In organocatalysis, the fixed cis-1,3 relationship influences the geometry of the transition state, affecting the approach of the substrates and thereby the stereochemical outcome. The specific chair conformation adopted by the cyclohexane ring positions the substituents in a way that creates a unique chiral pocket around the active site.

While direct comparative studies detailing the catalytic performance of this compound versus its other stereoisomers are limited, the principles of asymmetric catalysis underscore that such structural differences are fundamental to the resulting stereoselectivity.

Computational Approaches to Reaction Mechanism and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of asymmetric reactions. uit.no These methods provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the origins of enantioselectivity.

For catalyst systems involving chiral diamines, computational studies can:

Model Transition States: Calculations can identify the lowest energy transition states for the formation of the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess of the reaction.

Analyze Non-Covalent Interactions: Enantioselectivity is often governed by subtle non-covalent interactions, such as hydrogen bonds, steric repulsion, and CH/π interactions, between the catalyst and the substrates in the transition state. Computational models can quantify these interactions and identify the key factors controlling stereodifferentiation. uit.no

Rationalize Catalyst Behavior: By simulating the entire catalytic cycle, researchers can understand the role of each component, rationalize experimentally observed outcomes, and guide the design of new, more effective catalysts.

Although specific computational studies focusing exclusively on catalysts derived from this compound are not widely reported, the application of these theoretical methods is a standard practice for elucidating reaction mechanisms in analogous chiral amine-based catalytic systems. mdpi.com

Computational Studies and Theoretical Insights into Cis 1,3 Cyclohexanediamine

Molecular Conformations and Energetic Landscapes

The non-planar nature of the cyclohexane (B81311) ring allows cis-1,3-cyclohexanediamine to adopt several three-dimensional shapes, or conformations. The energetic landscape of this molecule is defined by the relative stabilities of these conformers, which are determined by a delicate balance of various steric and electronic interactions.

Like other cyclohexane derivatives, the most stable conformation for the this compound ring is the chair form. libretexts.org The chair conformation minimizes angle strain by maintaining tetrahedral bond angles of approximately 109.5° and alleviates torsional strain by ensuring all substituents on adjacent carbons are in a staggered arrangement. libretexts.orglibretexts.org

The boat conformation is a higher-energy alternative where two opposite carbon atoms are lifted out of the plane of the other four. libretexts.org This conformation is destabilized by torsional strain from eclipsing C-H bonds and significant steric hindrance between the "flagpole" hydrogens, which point towards each other across the ring. libretexts.orgstudy.com A more stable, flexible intermediate between the chair and boat forms is the twist-boat (or skew-boat) conformation. By twisting, the twist-boat conformation reduces the flagpole steric interactions and the eclipsing strain, making it lower in energy than the true boat form, but still significantly less stable than the chair conformation. libretexts.orgstudy.com The interconversion between the two equivalent chair forms of a cyclohexane ring, known as ring flipping, must pass through these higher-energy boat and twist-boat transition states. wikipedia.org

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Key Strain Factors |

|---|---|---|

| Chair | 0 | Minimal angle and torsional strain. libretexts.org |

| Twist-Boat | ~23 | Reduced torsional and steric strain compared to boat. libretexts.org |

| Boat | >23 | Significant torsional and flagpole steric strain. libretexts.orgstudy.com |

Note: Energy values are approximate for unsubstituted cyclohexane and serve as a general reference.

In the chair conformation of a substituted cyclohexane, each carbon atom has two available positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the general plane of the ring). libretexts.org For a cis-1,3-disubstituted cyclohexane, the two substituents must be on the same side of the ring. This can be achieved in two ways in the chair conformation: both substituents can be in axial positions (diaxial) or both can be in equatorial positions (diequatorial). wikipedia.orglibretexts.org

Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial groups. libretexts.orgchemistrysteps.com This hindrance, known as a 1,3-diaxial interaction, is a significant destabilizing factor. chemistrysteps.com Consequently, for this compound, the diequatorial (e,e) conformer is typically considered more stable than the diaxial (a,a) conformer. The ring flip process interconverts the diequatorial and diaxial forms. wikipedia.org

Table 2: Conformational Isomers of this compound

| Conformer | Amine Group Orientations | Expected Relative Stability | Primary Steric Interactions |

|---|---|---|---|

| Chair 1 | Diequatorial (e,e) | More Stable | Gauche interactions within the ring |

While steric hindrance typically disfavors the diaxial conformation, the presence of amine groups introduces the possibility of intramolecular hydrogen bonding. In the diaxial (a,a) conformer of this compound, the two amine groups are brought into close proximity, which can allow for the formation of a stabilizing hydrogen bond between the hydrogen of one amine group and the nitrogen lone pair of the other. nih.gov

This intramolecular hydrogen bond can partially or fully offset the destabilizing 1,3-diaxial steric interactions. nih.gov Studies on analogous cis-1,3-disubstituted cyclohexanes have shown that such hydrogen bonding can significantly increase the population of the diaxial conformer at equilibrium, making it more energetically favorable than would be predicted based on sterics alone. nih.gov Intermolecular hydrogen bonding between separate molecules of this compound is also a significant interaction, particularly in the liquid and solid states, influencing physical properties such as boiling point and solubility.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for obtaining a quantitative understanding of the electronic structure and properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. unimib.itnih.gov DFT has proven effective for investigating the conformational preferences, thermodynamic properties, and electronic characteristics of cyclic molecules. core.ac.ukresearchgate.net

For this compound, DFT calculations can be used to:

Optimize Geometries: Determine the precise bond lengths, bond angles, and dihedral angles for the various conformers (diequatorial chair, diaxial chair, twist-boat). core.ac.uk

Calculate Relative Energies: Quantify the energy difference between the conformers, providing a theoretical prediction of their relative populations at equilibrium. This allows for a precise evaluation of the energetic contribution of stabilizing forces like intramolecular hydrogen bonds versus destabilizing 1,3-diaxial interactions.

Analyze Electronic Properties: DFT can be used to compute properties such as dipole moments, molecular orbital energies (HOMO/LUMO), and atomic charges. mdpi.com Fukui functions, derived from DFT, can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into the molecule's reactivity. mdpi.com

For example, a typical DFT study on this molecule would involve using a functional like B3LYP with a basis set such as 6-31G(d) to model the different conformations and calculate their energies. core.ac.uk

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the theoretical model or interpret complex spectra. nih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the magnetic shielding constants for each nucleus. researchgate.net These theoretical shielding constants can be converted into predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the expected NMR spectra for both the diequatorial and diaxial conformers, researchers can:

Assign specific peaks in an experimental spectrum to particular atoms in the molecule.

Analyze the experimentally observed spectrum, which is often a population-weighted average of the spectra of the individual conformers, to determine the equilibrium constant between them. nih.gov

Predict how spectroscopic signatures would change with temperature, as the relative populations of the conformers shift.

Theoretical calculations can also be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy, helping to identify characteristic vibrational modes associated with the amine groups and the cyclohexane ring in its various conformations.

Thermodynamic Properties and Modeling of this compound

Computational studies and theoretical modeling provide significant insights into the thermodynamic behavior of this compound, offering data that is crucial for process design and simulation in various industrial applications. These theoretical approaches allow for the determination of properties that can be challenging to measure experimentally.

Heat Capacities and Enthalpies of Vaporization of this compound

Experimental measurements have been conducted on 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) to determine its thermodynamic properties. The isobaric heat capacity () of liquid 1,3-CHDA was measured over a temperature range of 240 to 350 K. acs.org The experimental data can be accurately represented by a polynomial equation, which is invaluable for engineering calculations. acs.org

The correlation for the molar heat capacity of liquid 1,3-cyclohexanediamine as a function of temperature is given by the following equation: acs.org

The parameters for this equation are detailed in the table below. acs.org

Table 1: Parameters for Heat Capacity Correlation of liquid 1,3-Cyclohexanediamine

| Compound | Phase | Temperature Range (K) | a | b | c |

|---|

The enthalpy of vaporization is a critical property for understanding the phase behavior of a substance. For 1,3-CHDA, the enthalpy of vaporization has been compared with those of similar compounds to provide a comprehensive understanding of its volatility. acs.org For instance, the enthalpy of vaporization for 1,3-CHDA can be compared to that of cis-1,2-cyclohexanediamine to understand the effect of the amine group positioning on this thermodynamic property. acs.org

Ideal Gas Thermodynamic Properties and Conformational Contributions

The thermodynamic properties of this compound in the ideal gas state have been determined through computational methods. acs.org These calculations are essential as they provide data under standard conditions, which can be used in a wide range of chemical process simulations. The approach used for these calculations involves a combination of the rigid rotor harmonic oscillator (RRHO) model and the one-dimensional hindered rotor (1-D HR) model to account for all vibrational modes and internal rotations. acs.org

A crucial aspect of these calculations is the consideration of different stable conformers of the molecule. For this compound, the lowest-energy conformers are the double-equatorial and axial-equatorial forms. acs.org By applying a mixing rule, the contributions of all stable unique conformers are accounted for in the final thermodynamic properties. acs.org This detailed conformational analysis ensures a more accurate representation of the molecule's behavior at different temperatures. acs.org

Applications of Cis 1,3 Cyclohexanediamine Beyond Catalysis

Polymer Chemistry and Materials Science

The bifunctionality of cis-1,3-Cyclohexanediamine allows it to serve as a key monomer in polymerization reactions and as a crosslinking agent in thermosetting polymer systems. The stereochemistry of the cyclohexane (B81311) ring plays a crucial role in determining the final properties of the resulting polymers.

This compound is utilized as a diamine monomer in the synthesis of polyamides and polyesters through condensation polymerization with dicarboxylic acids or their derivatives. The incorporation of the cyclohexane ring into the polymer backbone can impart unique properties to the resulting materials. The cis and trans isomeric forms of the cyclohexane unit influence the polymer's ability to pack, affecting its crystallinity and thermal properties. researchgate.net Generally, the presence of cyclic structures in the polymer backbone can enhance the stiffness, melting point, and glass transition temperature of the material. researchgate.net

Polymers synthesized using this compound often exhibit good thermal stability and solubility in various organic solvents. researchgate.net The flexibility of the cyclohexane ring, which can adopt different conformations, is a key factor in determining the elastic properties of the resulting polymers. researchgate.net The cis configuration, in particular, can introduce kinks in the polymer chain, potentially reducing crystallinity and leading to more amorphous materials compared to their trans counterparts. researchgate.net This can be advantageous for applications requiring optical transparency. researchgate.net

Table 1: Influence of Cyclohexane Isomerism on Polymer Properties

| Property | Effect of Cis-Isomer | Effect of Trans-Isomer |

| Crystallinity | Tends to decrease, leading to more amorphous polymers. researchgate.net | Tends to increase, resulting in semi-crystalline polymers. researchgate.net |

| Glass Transition Temperature (Tg) | Generally lower compared to trans-isomers. | Generally higher due to increased rigidity. researchgate.net |

| Flexibility | The non-linear geometry can increase chain flexibility. | The linear and rigid structure can decrease chain flexibility. |

| Solubility | Often enhances solubility in organic solvents. researchgate.net | May have lower solubility due to higher crystallinity. |

This compound and other cycloaliphatic diamines are employed as curing agents for epoxy resins. porphyrin.netpcimag.com In this role, the primary amine groups of the diamine react with the epoxide groups of the epoxy resin in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material.

The choice of curing agent significantly influences the properties of the cured epoxy resin, such as its mechanical strength, chemical resistance, and thermal stability. threebond.co.jp Cycloaliphatic diamines like this compound are often favored for applications that demand good color stability and resistance to "amine blush," a surface defect that can occur with other types of amine curing agents. pcimag.com The cured resins often exhibit high hardness and good mechanical properties. pcimag.com

The inclusion of this compound in a polymer's structure has a notable impact on its mechanical and barrier properties. The cis/trans isomerism of the cyclohexane ring is a critical factor. Polymers with a higher content of the cis-isomer tend to be more amorphous, which can lead to increased flexibility and, in some cases, improved toughness. researchgate.net Conversely, a higher proportion of the trans-isomer generally results in a more rigid and crystalline polymer with a higher tensile modulus and strength. researchgate.net

The alternating cis-trans configurations along the polymer backbone can enhance chain mobility, which is a key characteristic of elastic materials. researchgate.net This allows the polymer chains to stretch and return to their original shape, contributing to inherent elasticity. researchgate.net For example, a polyester (B1180765) containing 71% cis-isomers of a cyclohexanedimethanol derivative exhibited good elasticity with high elongation at break. researchgate.net

The barrier properties of polymers, which are crucial for packaging applications, are also affected by the presence of cyclohexane units. The dense packing of polymer chains in crystalline regions generally leads to lower gas permeability. Therefore, the higher crystallinity associated with trans-isomers can improve the barrier properties of the resulting polymer. mdpi.com

Table 2: General Impact of this compound on Polymer Properties

| Property | General Impact | Rationale |

| Tensile Strength | Can be tailored based on cis/trans ratio. | Higher trans content generally increases tensile strength due to higher crystallinity and rigidity. researchgate.net |

| Elongation at Break | Can be enhanced, particularly with higher cis content. | The less regular chain packing in amorphous regions allows for greater deformation before failure. researchgate.net |

| Toughness | Can be improved. | A balance of crystalline and amorphous regions can lead to materials that are both strong and able to absorb energy. |

| Gas Barrier Properties | Can be enhanced, particularly with higher trans content. | Increased crystallinity creates a more tortuous path for gas molecules to diffuse through the polymer matrix. mdpi.com |

Medicinal Chemistry and Biological Activity

Derivatives and metal complexes of this compound have shown promise in the field of medicinal chemistry, exhibiting a range of biological activities.

Various derivatives of cyclohexanediamine (B8721093) have been synthesized and evaluated for their antimicrobial properties. cabidigitallibrary.org For instance, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives, which are structurally related to 1,3-cyclohexanediamine (B1580663), have been tested for their antibacterial activity against Mycobacterium tuberculosis. cabidigitallibrary.org These studies have shown that the compounds exhibit variable activity against this bacterium. cabidigitallibrary.org

In other research, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were screened for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov Some of these compounds were found to be more active than the antibiotic tetracycline (B611298), with minimum inhibitory concentration (MIC) values as low as 0.0005 µg/mL. nih.gov Furthermore, certain derivatives displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov While these studies focus on the 1,2-isomer, they highlight the potential of the cyclohexanediamine scaffold in developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Cyclohexanediamine Derivatives

| Derivative Type | Target Organism(s) | Key Findings |

| C-(3-aminomethyl-cyclohexyl)-methylamine derivatives | Mycobacterium tuberculosis | Showed variable antimycobacterial activity. cabidigitallibrary.org |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative bacteria, Candida species, Geotrichum candidium | Some compounds were more potent than tetracycline against bacteria and showed significant antifungal activity. nih.gov |

Metal complexes incorporating cyclohexanediamine and its derivatives have been investigated as potential anticancer agents. nih.gov These compounds are often designed to be alternatives to platinum-based drugs like cisplatin (B142131), with the aim of improving efficacy, reducing side effects, and overcoming drug resistance. nih.govwikipedia.org Ruthenium complexes, in particular, have garnered significant attention in this area. nih.govresearchgate.net

Ruthenium(II) complexes containing cis,cis-1,3,5-triaminocyclohexane (a close analogue of this compound) have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and A2780 (ovarian cancer). rsc.org In some cases, these ruthenium complexes outperformed cisplatin in their anti-proliferative activity. rsc.org The mechanism of action is believed to involve strong interactions with DNA. rsc.org These complexes are also noted for their good water solubility, which is an advantageous property for drug development. whiterose.ac.uk

Platinum(IV) complexes have also been explored, with the ligands surrounding the platinum center playing a crucial role in the complex's reduction potential and cytotoxicity. acs.org While specific studies on this compound-platinum complexes are limited in the provided context, the broader research on diaminocyclohexane (DACH) platinum complexes, such as oxaliplatin, underscores the importance of this class of ligands in the design of effective metal-based anticancer drugs. nih.gov

Table 4: Anticancer Activity of Metal Complexes with Cyclohexanediamine Analogues

| Metal Complex Type | Cancer Cell Lines | Notable Observations |

| Ruthenium(II) with cis,cis-1,3,5-triaminocyclohexane | A549 (lung), A2780 (ovarian) | Exhibited significant anti-proliferative effects, in some instances exceeding the activity of cisplatin. rsc.org |

| Platinum(IV) with diaminocyclohexane (DACH) | L1210/0 (leukemia) | Cytotoxicity is influenced by the nature of the other ligands in the complex. acs.org |

Metal Complexes with Anticancer Activity

Platinum(II) Complexes as Antitumor Agents

The search for more effective and less toxic platinum-based anticancer drugs has led to the investigation of various diaminocycloalkane ligands. Among these, this compound has emerged as a promising candidate. Platinum(II) complexes incorporating this ligand, specifically [Pt(cis-1,3-DACH)Cl₂], have demonstrated significant antiproliferative activity against tumor cells. dntb.gov.ua Research has focused on comparing the efficacy of these complexes with established drugs like cisplatin and other diaminocycloalkane analogs. dntb.gov.ua

Studies have shown that the [Pt(cis-1,3-DACH)Cl₂] complex exhibits greater efficacy in destroying cancer cells compared to derivatives containing cyclobutyl and cyclopentyl moieties, and even surpasses the activity of cisplatin in some cases. dntb.gov.ua Furthermore, these complexes have shown a degree of selectivity, being more toxic to tumor cells than to non-tumorigenic normal cells. dntb.gov.ua This selectivity is a critical factor in the development of new chemotherapeutic agents, aiming to minimize the side effects commonly associated with cancer treatment. nih.govdntb.gov.ua

The structure of the cycloalkyl moiety plays a crucial role in the biological activity of these platinum complexes. dntb.gov.ua The unique stereochemistry of this compound influences the geometry and reactivity of the resulting platinum complex, which in turn affects its interaction with biological targets.